methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 29546-55-2
VCID: VC11591917
InChI:
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS No.: 29546-55-2

Cat. No.: VC11591917

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate - 29546-55-2

Specification

CAS No. 29546-55-2
Molecular Formula C10H10N2O3
Molecular Weight 206.2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (C₁₀H₁₀N₂O₃, MW 206.20 g/mol) consists of a bicyclic framework formed by the fusion of a pyrrole ring and a pyridine ring. Key substituents include:

  • A methoxy group (-OCH₃) at the 5-position, which enhances electron density in the aromatic system.

  • A methyl ester (-COOCH₃) at the 2-position, contributing to the compound’s polarity and reactivity.

The IUPAC name, methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, reflects its substitution pattern and functional groups. The canonical SMILES representation (COC1=NC2=C(C=C1)NC(=C2)C(=O)OC) underscores the spatial arrangement of these groups.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₃
Molecular Weight206.20 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (3 oxygen, 2 nitrogen atoms)
Rotatable Bond Count3
Topological Polar Surface Area76.3 Ų

The compound’s moderate lipophilicity (predicted LogP ~1.2) and polar surface area suggest potential permeability across biological membranes, a trait advantageous in drug design.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves a multi-step route:

Step 1: Cyclization
A nitro-substituted pyridine precursor undergoes reductive cyclization in the presence of a palladium catalyst (e.g., Pd/C) under hydrogen atmosphere. This step forms the pyrrolo[3,2-b]pyridine core.

Step 2: Methoxylation
Electrophilic aromatic substitution introduces the methoxy group at the 5-position using methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Step 3: Esterification
The carboxylic acid intermediate is converted to the methyl ester via Fischer esterification, employing methanol and an acid catalyst (e.g., H₂SO₄).

Industrial Production Considerations

Industrial synthesis prioritizes:

  • Catalyst Optimization: Transitioning from noble metal catalysts (e.g., Pd) to cost-effective alternatives (e.g., Ni) to reduce costs.

  • Solvent Recovery: Implementing closed-loop systems to recycle solvents like dimethylformamide (DMF).

  • Purity Control: Using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to ensure ≥98% purity.

Comparison with Structural Analogs

PropertyMethyl Ester (This Compound)Ethyl Ester Derivative
Molecular FormulaC₁₀H₁₀N₂O₃C₁₁H₁₂N₂O₃
Molecular Weight206.20 g/mol220.23 g/mol
Boiling Point312°C (predicted)328°C (predicted)
Solubility in Water0.5 mg/mL0.3 mg/mL
LogP1.21.8

The methyl ester’s lower LogP and higher aqueous solubility may enhance bioavailability compared to bulkier esters.

Future Research Directions

Biological Profiling

  • In Vitro Screening: Evaluate inhibition profiles against kinase panels (e.g., EGFR, VEGFR).

  • ADMET Studies: Assess absorption, distribution, and toxicity in preclinical models.

Material Engineering

  • Optoelectronic Characterization: Measure charge carrier mobility in thin-film transistors.

  • MOF Synthesis: Explore coordination with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator